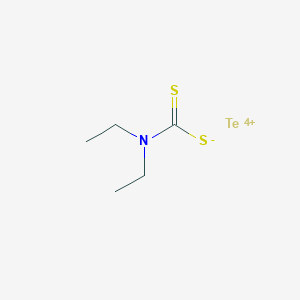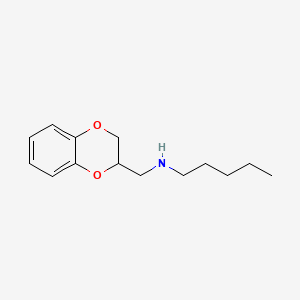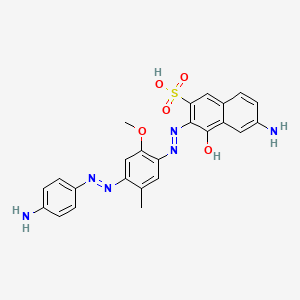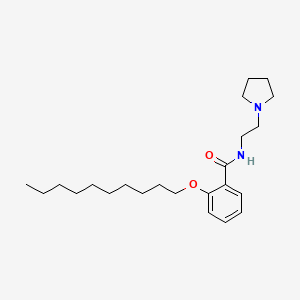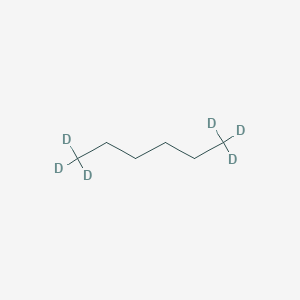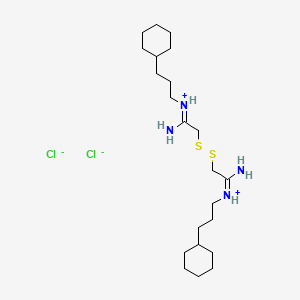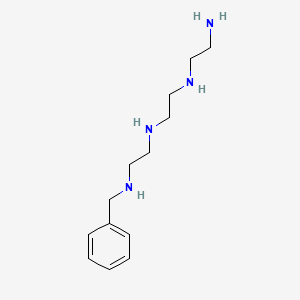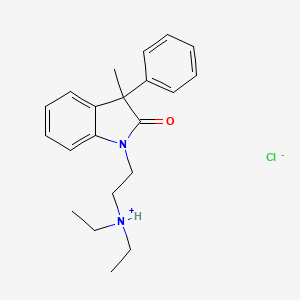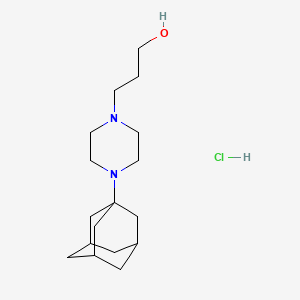
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C17H31ClN2O. It is known for its unique structure, which includes an adamantyl group attached to a piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperazine and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-adamantyl)piperazine dihydrochloride: This compound shares the adamantyl and piperazine structure but differs in its functional groups and properties.
4-(1-Adamantyl)-1-piperazine-1-propanol: Similar in structure but may have different reactivity and applications.
Uniqueness: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102517-12-4 |
|---|---|
Molekularformel |
C17H31ClN2O |
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
3-[4-(1-adamantyl)piperazin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H30N2O.ClH/c20-7-1-2-18-3-5-19(6-4-18)17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16,20H,1-13H2;1H |
InChI-Schlüssel |
DCERNYFZAUTXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCO)C23CC4CC(C2)CC(C4)C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
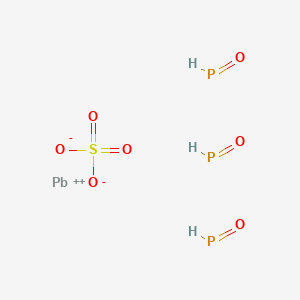

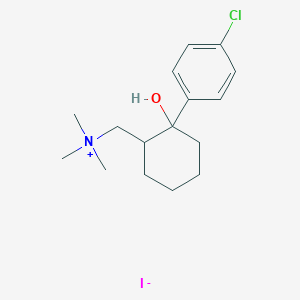
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

